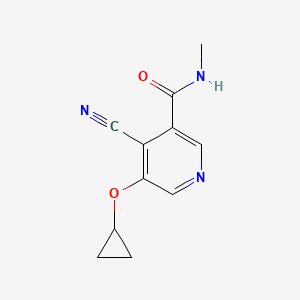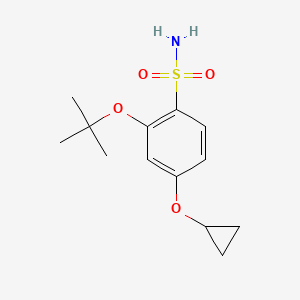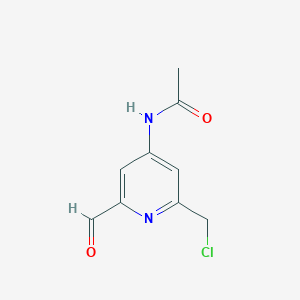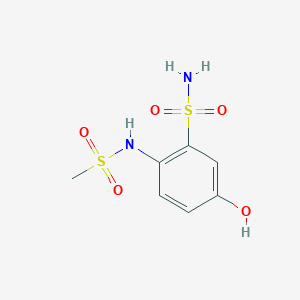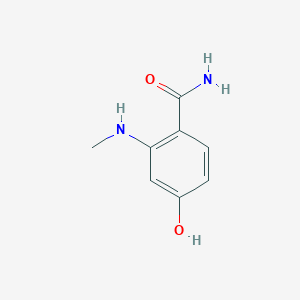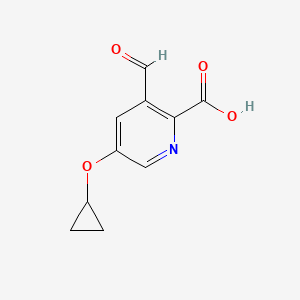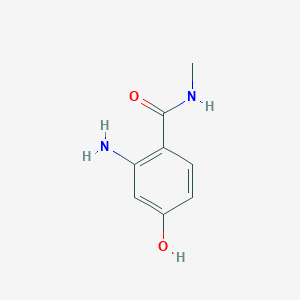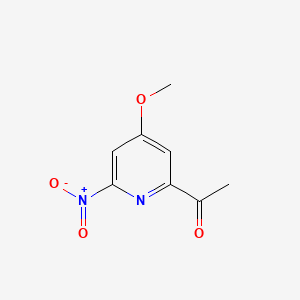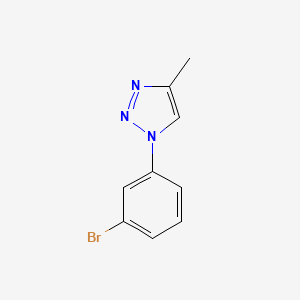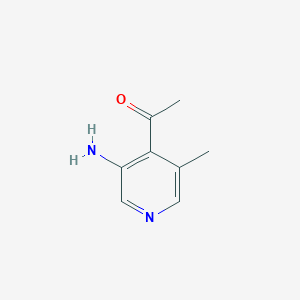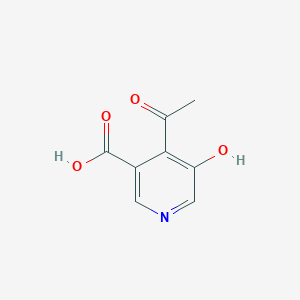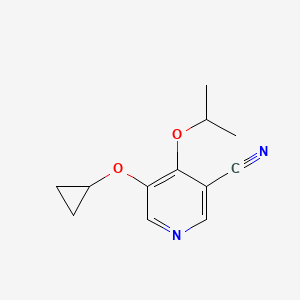
5-Cyclopropoxy-4-isopropoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropoxynicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinonitrile core
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinonitrile typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a versatile method for preparing this compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-isopropoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-isopropoxynicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-isopropoxynicotinonitrile can be compared with other similar compounds, such as:
4-Isopropoxynicotinonitrile: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
5-Cyclopropoxy-4-methoxynicotinonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its chemical properties.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-9(5-13)6-14-7-11(12)16-10-3-4-10/h6-8,10H,3-4H2,1-2H3 |
Clave InChI |
MCJHOPHXDXBQPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


